molecular formula C25H11Cl5N2O4 B4925109 N-[4-chloro-3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]-1-hydroxynaphthalene-2-carboxamide

N-[4-chloro-3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]-1-hydroxynaphthalene-2-carboxamide

Cat. No.: B4925109
M. Wt: 580.6 g/mol
InChI Key: IKFGPVZUSVRUNT-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]-1-hydroxynaphthalene-2-carboxamide is a complex organic compound characterized by its multiple chlorine substitutions and a naphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]-1-hydroxynaphthalene-2-carboxamide typically involves multiple steps:

    Formation of the tetrachlorophthalic anhydride: This can be achieved by chlorinating phthalic anhydride in the presence of a catalyst such as ferric chloride.

    Synthesis of the isoindole derivative: The tetrachlorophthalic anhydride is then reacted with an amine to form the isoindole derivative.

    Coupling with the naphthalene derivative: The isoindole derivative is coupled with a naphthalene derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chlorination and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction conditions would be essential to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]-1-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can lead to the formation of hydroquinones.

    Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-chloro-3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]-1-hydroxynaphthalene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard for quantitative analysis by nuclear magnetic resonance.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]-1-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s multiple chlorine substitutions and naphthalene core contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-Tetrachloro-3-nitrobenzene: An organic compound with similar chlorine substitutions, used as a fungicide and in quantitative analysis.

    Tetrachlorophthalic anhydride: A related compound used in the synthesis of various organic molecules.

Uniqueness

N-[4-chloro-3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]-1-hydroxynaphthalene-2-carboxamide is unique due to its specific combination of chlorine substitutions and the presence of both isoindole and naphthalene moieties

Properties

IUPAC Name

N-[4-chloro-3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]-1-hydroxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H11Cl5N2O4/c26-14-8-6-11(31-23(34)13-7-5-10-3-1-2-4-12(10)22(13)33)9-15(14)32-24(35)16-17(25(32)36)19(28)21(30)20(29)18(16)27/h1-9,33H,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFGPVZUSVRUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=CC(=C(C=C3)Cl)N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H11Cl5N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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